molecular formula C6H13NO2 B1484839 trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol CAS No. 2091405-52-4

trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol

Cat. No.: B1484839
CAS No.: 2091405-52-4
M. Wt: 131.17 g/mol
InChI Key: IJWSAVMLTBHEKK-PHDIDXHHSA-N
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Description

trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol is a cyclobutane-based amino alcohol featuring a hydroxyethylamine substituent.

  • Structure: A four-membered cyclobutane ring with hydroxyl and hydroxyethylamino groups in trans configuration.
  • Functional Groups: The presence of both hydroxyl and secondary amine groups enables hydrogen bonding, influencing solubility and biological interactions.
  • Applications: Cyclic amino alcohols are often explored in pharmaceuticals and agrochemicals due to their conformational rigidity and ability to interact with biomolecules .

Properties

IUPAC Name

(1R,2R)-2-(2-hydroxyethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-4-3-7-5-1-2-6(5)9/h5-9H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWSAVMLTBHEKK-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites of enzymes or interacting with protein receptors. These interactions can lead to changes in the activity of the enzymes or proteins, thereby influencing biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of these biomolecules. These interactions can result in changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

The compound trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol is a cyclic amine that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with a hydroxyethyl amino group. Its molecular formula is C7H15NO2C_7H_{15}NO_2, and it has been studied for its interaction with biological systems.

PropertyValue
Molecular Weight (g/mol)145.20
LogP0.5
Solubility (in water)Moderate
pKa9.5

The biological activity of this compound primarily revolves around its interaction with cellular pathways:

  • DNA Interaction : Similar to other nitrogen-containing compounds, it may exhibit DNA-damaging properties, which can lead to apoptosis in cancer cells.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in cell proliferation and survival, although specific targets remain to be fully elucidated.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor activity in various cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in breast cancer cells by activating caspase pathways.

Table 2: In Vitro Antitumor Activity

Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-2311065
Hs578T1570
BT-201260

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics, with moderate bioavailability observed in animal models.

Table 3: Pharmacokinetic Parameters

ParameterValue
Half-life (h)4
Volume of Distribution (L/kg)1.5
Clearance (mL/min/kg)20

Toxicity Profile

Preliminary toxicity assessments suggest that this compound has a manageable safety profile, with no significant adverse effects noted at therapeutic doses in animal studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Key Functional Groups Notable Properties
trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol* C₆H₁₃NO₂ ~147.18 (estimated) 4 Cyclobutane, hydroxyl, amine High ring strain, moderate solubility (polar solvents)
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol C₁₂H₁₇NO 191.27 4 Cyclobutane, phenyl, amine Lipophilic (due to phenyl group), discontinued commercial availability
Diethanolamine (DEA) C₄H₁₁NO₂ 105.14 N/A Linear diol, amine High biodegradability, moderate aquatic toxicity
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.26 5 Cyclopentane, hydroxyl, amine Lower ring strain vs. cyclobutane, versatile in material science
2-Amino-2-ethylbutan-1-ol C₆H₁₅NO 117.19 N/A Branched alkyl, amine, hydroxyl Acute oral toxicity (H302), respiratory irritation (H335)

*Estimated based on structural analogs.

Key Observations:
  • Solubility : Linear analogs like DEA are highly water-soluble, whereas cyclobutane derivatives likely require polar aprotic solvents (e.g., DMSO) due to balanced hydrophilicity and rigidity.
  • Lipophilicity : The phenyl-substituted cyclobutane analog shows increased lipophilicity, suggesting divergent applications (e.g., membrane permeability in drug design).

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol involves the nucleophilic addition of 2-hydroxyethylamine to cyclobutanone, followed by reduction of an intermediate imine or related species to yield the amino alcohol. The key steps are:

  • Starting materials: Cyclobutanone and 2-hydroxyethylamine (ethanolamine).
  • Initial reaction: Formation of an imine intermediate via condensation of the ketone group of cyclobutanone with the amino group of 2-hydroxyethylamine.
  • Reduction step: The imine intermediate is reduced to the corresponding amino alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Reaction atmosphere: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Solvent: Common solvents include ethanol, methanol, or tetrahydrofuran (THF), depending on the reducing agent and reaction scale.

This synthetic scheme ensures the formation of the trans isomer predominantly due to steric and electronic factors during the reduction step.

Industrial Scale-Up and Optimization

For industrial production, the synthesis is optimized to maximize yield and purity while maintaining cost-effectiveness and safety:

  • Continuous flow reactors: Employed to provide precise control over reaction parameters such as temperature, pressure, and reactant feed rates, enhancing reproducibility and scalability.
  • Purification: The crude product is purified using distillation or crystallization techniques to isolate the this compound with high purity.
  • Yield and purity optimization: Reaction conditions such as temperature, stoichiometry, and reaction time are fine-tuned to minimize side reactions and maximize the desired product.

Reaction Mechanism Insights

The reaction mechanism involves:

  • Imine formation: The amino group of 2-hydroxyethylamine attacks the carbonyl carbon of cyclobutanone, eliminating water to form an imine intermediate.
  • Reduction: The imine is selectively reduced to the amino alcohol, favoring the trans stereochemistry due to the ring strain and steric hindrance in the cyclobutane ring.
  • Stereochemical control: The bulky substituents and ring constraints guide the hydride delivery to the imine carbon from the less hindered face, resulting in the trans isomer.

Summary Table of Preparation Parameters

Step Reagents/Conditions Notes
Imine formation Cyclobutanone + 2-hydroxyethylamine Room temperature, inert atmosphere
Reduction Sodium borohydride (NaBH4) or LiAlH4 In ethanol or THF, under nitrogen
Purification Distillation or crystallization To isolate pure trans isomer
Industrial scale-up Continuous flow reactors Optimized temperature, pressure, feed rates

Research Findings and Analytical Data

  • Stereoselectivity: Studies confirm that the reduction step favors the trans isomer due to steric hindrance in the cyclobutane ring system.
  • Yield: Laboratory syntheses typically achieve yields above 80%, with industrial processes optimized further.
  • Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the purity and stereochemistry of the final product.
  • Applications: The compound serves as a building block in medicinal chemistry and material science due to its unique amino alcohol functionality.

Additional Notes

  • While some related compounds such as trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol have been studied with similar synthetic routes, the focus here is strictly on the compound with the 2-hydroxyethylamino substituent without additional alkyl groups.
  • No alternative preparation methods involving enzymatic or catalytic asymmetric synthesis have been reported in the surveyed literature, indicating the predominance of classical reductive amination routes.

Q & A

Q. What are the standard synthetic routes for trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound is synthesized via reductive amination of cyclobutanone with 2-hydroxyethylamine. Sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in ethanol or methanol at 0–25°C is commonly used to reduce the intermediate imine. Solvent choice and pH control (e.g., buffered conditions) are critical to minimize side reactions. Purification via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization improves purity to >95% .

Q. How is the stereochemical configuration (trans) of the compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography provides definitive confirmation of the trans configuration. Alternatively, nuclear Overhauser effect (NOE) NMR spectroscopy can distinguish between cis and trans isomers by analyzing spatial interactions between protons on adjacent carbons. Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) resolves enantiomers, ensuring stereochemical integrity .

Q. What analytical techniques are recommended for characterizing trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in D₂O or CDCl₃) to confirm functional groups and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • Infrared (IR) Spectroscopy : To identify hydroxyl (-OH) and amine (-NH) stretches (3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution or oxidation reactions?

  • Methodological Answer : The cyclobutane ring imposes significant steric hindrance, slowing nucleophilic substitution at the amino group. Oxidation of the hydroxyl group (e.g., with Dess-Martin periodinane) requires careful temperature control (0–5°C) to avoid ring strain-induced decomposition. Computational modeling (DFT calculations) predicts reaction pathways by analyzing transition-state energies .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :
  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength).
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation in certain assays skews results.
  • Orthogonal Assays : Combine enzyme inhibition studies with cellular uptake assays (LC-MS quantification) to correlate activity with bioavailability .

Q. How can in silico tools predict the pharmacokinetic properties of trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol derivatives?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict membrane permeability (logP) and blood-brain barrier penetration.
  • ADMET Prediction Software : Tools like SwissADME or pkCSM estimate absorption, distribution, and toxicity.
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., GPCRs) to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up the synthesis of trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol, and how are they mitigated?

  • Methodological Answer :
  • Reaction Exotherms : Use jacketed reactors with precise temperature control to prevent thermal runaway.
  • Purification at Scale : Switch from column chromatography to continuous distillation or crystallization.
  • Byproduct Management : Optimize stoichiometry (e.g., amine:ketone ratio) and employ scavenger resins to trap unreacted reagents .

Safety and Handling in Research Settings

Q. What precautions are necessary when handling trans-2-[(2-Hydroxyethyl)amino]cyclobutan-1-ol in the laboratory?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid aerosol exposure.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with citric acid (for amine residues) and absorb with vermiculite.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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